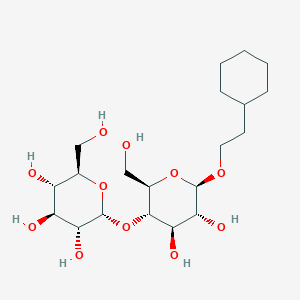

2-Cyclohexylethyl-4-O-(a-D-glucopyranosyl)-b-D-glucopyranoside

CAS No.: 260804-65-7

Cat. No.: VC2513659

Molecular Formula: C20H36O11

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 260804-65-7 |

|---|---|

| Molecular Formula | C20H36O11 |

| Molecular Weight | 452.5 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |

| Standard InChI Key | RHXPDNGQJSXOMW-OIIXUNCGSA-N |

| Isomeric SMILES | C1CCC(CC1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

| SMILES | C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

| Canonical SMILES | C1CCC(CC1)CCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside represents a specialized glycoside with distinct structural features. This compound is registered under CAS number 260804-65-7 and is also commonly referred to as Cymal-2 in research contexts . The IUPAC name, reflecting its complex stereochemistry, is (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(2-cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol . This systematic nomenclature precisely defines the spatial arrangement of functional groups and stereogenic centers within the molecule, which is crucial for its biological activity and chemical behavior.

The compound belongs to the broader class of glycosides, specifically maltoside derivatives, where a cyclohexylethyl group is attached to a disaccharide structure through a glycosidic bond. In chemical databases and literature, several synonyms may be encountered, including 2-cyclohexylethyl-β-D-maltoside and beta-D-glucopyranoside, 2-cyclohexylethyl 4-O-alpha-D-glucopyranosyl . The consistent identification of this compound across various sources is essential for reliable research and development applications.

Structural Properties and Conformation

The molecular structure of 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside consists of a disaccharide core linked to a cyclohexylethyl group. Specifically, it features two glucose units connected via an α-(1→4) glycosidic linkage, with the cyclohexylethyl group attached to the reducing end through a β-glycosidic bond . This arrangement creates a molecule with an amphipathic character, possessing both hydrophilic (sugar) and hydrophobic (cyclohexyl) regions.

The molecular formula is C20H36O11, with a calculated molecular weight of 452.49 g/mol . The structural conformation can be represented through various notations:

SMILES notation: C1CCC(CC1)CCO[C@H]2C@@HO

InChI: InChI=1S/C20H36O11/c21-8-11-13(23)14(24)16(26)20(29-11)31-18-12(9-22)30-19(17(27)15(18)25)28-7-6-10-4-2-1-3-5-10/h10-27H,1-9H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1

The specific stereochemistry at multiple carbon centers contributes significantly to the compound's three-dimensional structure and its interactions with biological systems. The β-configuration at the anomeric carbon of the reducing glucose unit and the α-configuration at the glycosidic linkage between the two glucose units are particularly important for its biological recognition and activity.

Physical and Chemical Properties

2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside typically appears as a white to off-white powder and demonstrates moisture sensitivity, requiring appropriate storage conditions to maintain its integrity . The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside

The compound's dual nature—hydrophilic sugar moiety and hydrophobic cyclohexyl group—contributes to its amphiphilic properties. This characteristic is particularly valuable for its application as a detergent in membrane protein studies, where it can interact with both the aqueous environment and the hydrophobic regions of proteins .

Synthesis and Production Methods

Chemical Synthesis Pathways

The synthesis of 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside typically involves a series of glycosylation reactions with carefully controlled stereochemistry. The process generally requires several protection and deprotection steps to ensure the correct formation of the glycosidic bonds with the desired stereochemistry. The synthetic pathway must control the stereoselectivity to form both the α-glycosidic bond between the two glucose units and the β-glycosidic bond connecting the cyclohexylethyl group to the reducing glucose.

A typical chemical synthesis approach might involve:

-

Protection of various hydroxyl groups on the glucose starting materials

-

Activation of the anomeric position for glycosylation

-

Stereoselective glycosylation to form the α-(1→4) linkage between glucose units

-

Introduction of the cyclohexylethyl group via β-selective glycosylation

-

Deprotection steps to yield the final product

These reactions typically employ various catalysts and promoters to ensure the correct stereochemical outcome, and the synthesis often requires careful temperature control and anhydrous conditions to prevent side reactions.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers an alternative approach to chemical methods for producing 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside. This bioconversion pathway utilizes glycosyltransferases to catalyze the glycosylation reaction between glucose and the cyclohexylethyl group . The enzymatic approach offers several advantages, including high stereoselectivity, milder reaction conditions, and potentially fewer protection/deprotection steps.

The enzymatic synthesis typically involves:

-

Preparation of appropriate glycosyl donors (such as UDP-glucose)

-

Selection of specific glycosyltransferases with the desired regioselectivity and stereoselectivity

-

Optimization of reaction conditions (pH, temperature, co-factors)

-

Product isolation and purification

Enzymatic methods can be particularly valuable for large-scale production due to their generally higher specificity and environmental friendliness compared to chemical approaches.

Production Challenges and Optimizations

The production of high-purity 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside faces several challenges, including:

-

Controlling the stereoselectivity of glycosidic bond formation

-

Minimizing side reactions and byproducts

-

Efficient purification processes to achieve high purity

-

Ensuring stability during storage (given its moisture sensitivity)

Optimization strategies may include the development of improved catalysts, novel protecting group approaches, and enhanced purification techniques. Modern synthetic methods increasingly focus on green chemistry principles, reducing solvent usage and improving atom economy in the production process.

Analytical Characterization Techniques

Spectroscopic Methods

Infrared (IR) spectroscopy offers complementary information about functional groups present in the molecule, with characteristic absorption bands for hydroxyl groups, glycosidic linkages, and the cyclohexyl moiety . Mass spectrometry provides precise molecular weight confirmation and can reveal fragmentation patterns characteristic of glycoside structures.

Chromatographic Analysis

Chromatographic methods play a crucial role in both the analysis and purification of 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside. High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, refractive index, or mass spectrometry) is commonly employed to assess purity and identify potential impurities . Thin-Layer Chromatography (TLC) may be used for rapid analysis during synthesis and purification processes.

| Analytical Technique | Information Provided | Typical Specifications |

|---|---|---|

| NMR Spectroscopy | Structural confirmation, anomeric configuration | Characteristic signals for anomeric protons, glycosidic linkages |

| Mass Spectrometry | Molecular weight confirmation | M+ at m/z 452.49 |

| HPLC | Purity assessment | ≥99% purity |

| IR Spectroscopy | Functional group identification | Characteristic OH stretching, C-O-C vibrations |

| Elemental Analysis | Compositional verification | C: 53.08%, H: 8.02%, O: 38.90% (calculated) |

Biological and Biochemical Applications

Membrane Protein Solubilization

One of the primary applications of 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside is in the solubilization and stabilization of membrane proteins . The compound functions as a detergent, with its amphipathic structure allowing it to interact with both the hydrophobic regions of membrane proteins and the aqueous environment. This capability is crucial for extracting membrane proteins from their native lipid environment while maintaining their structural integrity and functional activity.

The efficacy of this compound in membrane protein studies depends significantly on the detergent-to-protein ratio. At low ratios (approximately 1:10), the membranes are lysed, and large complexes form containing protein, detergent, and membrane lipids. As the ratio increases, smaller complexes are obtained, and at high ratios (10:1 to 20:1), individual detergent-protein complexes form that are free of membrane lipids . This progressive solubilization property makes the compound valuable for various membrane protein isolation and characterization applications.

Carbohydrate-Protein Interaction Studies

The unique structure of 2-cyclohexylethyl-4-O-(α-D-glucopyranosyl)-β-D-glucopyranoside, with its well-defined carbohydrate moiety, makes it valuable for studying carbohydrate-protein interactions. These interactions are fundamental to many biological processes, including cell recognition, immune response, and pathogen binding. The compound's dual hydrophilic and hydrophobic nature is particularly useful for investigating these interactions in membrane-associated processes.

Researchers can utilize this compound as a model substrate or competitive inhibitor in studies involving carbohydrate-binding proteins such as lectins. Its defined stereochemistry provides opportunities to investigate the structural basis of specific carbohydrate recognition processes.

| Supplier | Product Code | Purity | Format | Storage Condition |

|---|---|---|---|---|

| Thermo Scientific Chemicals | 10815-696 | 99% | Powder | Ambient temperature |

| LGC Standards | TRC-C991960-5G | Not specified | Neat | Room temperature |

| Vulcan Chem | VC2513659 | Research grade | Not specified | Not specified |

The compound is primarily marketed for research purposes, with an emphasis on membrane protein studies and biochemical research applications . The pricing and availability may vary depending on the quantity, purity, and specific supplier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume